6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione is an organic compound with the molecular formula C12H14N2O4S. It belongs to the class of benzisothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione typically involves the nitration of 3-piperidino-1H-1,2-benzisothiazole-1,1-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 6-position of the benzisothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-amino-3-piperidino-1H-1,2-benzisothiazole-1,1-dione.
Reduction: Formation of various reduced derivatives with different functional groups.
Substitution: Formation of substituted benzisothiazole derivatives with diverse functional groups.
Scientific Research Applications
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
6-nitro-3-(3-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione: A similar compound with a pyridylamino group instead of a piperidino group.
Benzisothiazolinone: A related compound with antimicrobial properties.
Uniqueness
6-nitro-3-piperidino-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific substitution pattern and the presence of both nitro and piperidino groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N3O4S |
---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
6-nitro-3-piperidin-1-yl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C12H13N3O4S/c16-15(17)9-4-5-10-11(8-9)20(18,19)13-12(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI Key |
AJIFEQMYRMDRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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